molecular formula C7H11NO2 B14735260 (2R)-2-Nitrobicyclo[2.2.1]heptane CAS No. 6343-65-3

(2R)-2-Nitrobicyclo[2.2.1]heptane

Cat. No.: B14735260
CAS No.: 6343-65-3
M. Wt: 141.17 g/mol
InChI Key: CXLHGMQQYZDPLY-KPGICGJXSA-N
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Description

(2R)-2-Nitrobicyclo[221]heptane is a bicyclic compound characterized by a nitro group attached to the second carbon of the bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Nitrobicyclo[2.2.1]heptane typically involves the nitration of bicyclo[2.2.1]heptane derivatives. One common method is the nitration of bicyclo[2.2.1]heptane using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Nitrobicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions to form nitroso or nitrate derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: (2R)-2-Aminobicyclo[2.2.1]heptane.

    Oxidation: Nitroso or nitrate derivatives.

    Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Nitrobicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Nitrobicyclo[2.2.1]heptane involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Aminobicyclo[2.2.1]heptane
  • Bicyclo[2.2.1]heptane derivatives with different substituents

Uniqueness

(2R)-2-Nitrobicyclo[2.2.1]heptane is unique due to its nitro group, which imparts distinct chemical reactivity and potential applications compared to other bicyclo[2.2.1]heptane derivatives. The presence of the nitro group allows for a variety of chemical transformations and interactions that are not possible with other substituents.

Properties

CAS No.

6343-65-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2R)-2-nitrobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H11NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5?,6?,7-/m1/s1

InChI Key

CXLHGMQQYZDPLY-KPGICGJXSA-N

Isomeric SMILES

C1CC2CC1C[C@H]2[N+](=O)[O-]

Canonical SMILES

C1CC2CC1CC2[N+](=O)[O-]

Origin of Product

United States

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